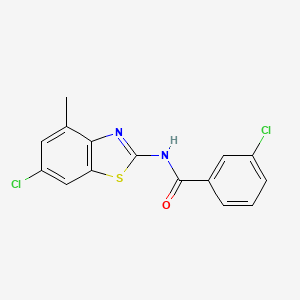

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-5-11(17)7-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(16)6-9/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCRUCEGUTVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chloro-4-methyl-1,3-benzothiazol-2-amine. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

Reduction reactions can involve agents like lithium aluminum hydride.

Substitution reactions might employ halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can include various derivatives of the benzothiazole core, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound may be explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Benzothiazole/Benzamide Derivatives

Electron-Withdrawing Groups (EWGs):

- 3-Chloro-N-(benzothiazol-2-yl)benzamide (C₁₄H₉ClN₂OS): Lacking the 6-chloro and 4-methyl substituents, this analog exhibits simpler spectral features, with IR peaks at 3235 cm⁻¹ (N–H) and 1645 cm⁻¹ (C=O) . Its planar structure facilitates hydrogen bonding, similar to the main compound.

- 6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine derivatives (e.g., compound 2 in ): The sulfonyl (SO₂) group introduces strong electron-withdrawing effects, raising melting points (271–272°C) compared to non-sulfonylated benzothiazoles. NMR shifts (δ 7.86–7.92 ppm for aromatic protons) reflect increased deshielding due to EWGs .

Lipophilicity and Steric Effects:

- The 4-methyl group on the benzothiazole ring in the main compound likely enhances lipophilicity compared to analogs like 3-chloro-N-(benzothiazol-2-yl)benzamide . This modification may improve membrane permeability in biological systems.

- 4-(Acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (C₁₈H₁₆ClN₃O₄S): Methoxy and acetamido groups increase molecular weight (405.85 g/mol) and solubility in polar solvents, contrasting with the main compound’s chloro and methyl substituents .

Heterocyclic Variations

Oxadiazole Derivatives (e.g., 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide):

- The incorporation of a thioxo-oxadiazole ring (C₁₄H₁₆ClN₃O₂S) introduces additional hydrogen-bonding sites (N–H⋯O and C–H⋯O interactions), influencing crystal packing (orthorhombic system, space group P2₁2₁2₁) .

- Biological activity studies suggest oxadiazole derivatives may exhibit antimicrobial or antitumor properties, though this remains unexplored for the main compound .

Metal Complexes (e.g., Nickel(II) Complexes of 3-Chloro-N-(dialkylcarbamothioyl)benzamide):

- Nickel coordination (e.g., [Ni(C₂₄H₂₈Cl₂N₄O₂S₂)]) creates distorted square planar geometries, altering electronic properties (FT-IR: S→Ni ligand-to-metal charge transfer) .

Structural and Spectral Comparisons

Biological Activity

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole derivative class. This compound has garnered attention due to its potential biological activities , including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N2OS, with a molecular weight of 353.22 g/mol. The structure features a benzothiazole ring that contributes to its diverse biological activities.

Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Core | Contains sulfur and nitrogen atoms |

| Chloro Groups | Two chlorine substituents enhance reactivity |

| Methyl Group | Contributes to the compound's unique properties |

| Benzamide Moiety | Imparts additional functional characteristics |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. For instance:

- Cytotoxicity Testing : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).

Case Study: Cytotoxic Effects

This data suggests that the compound may induce apoptosis in cancer cells through specific interactions with cellular targets.

The biological activity of this compound is believed to involve its interaction with enzymes or receptors within biological systems. This interaction may modulate various signaling pathways, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis of similar benzothiazole derivatives reveals that structural modifications can significantly influence biological activity.

Comparison Table

| Compound Name | Anticancer Activity | Unique Features |

|---|---|---|

| This compound | Moderate | Dual chlorine substituents |

| N-(4-methylbenzothiazol-2-yl)benzamide | High | Single methyl substitution |

| N-(6-methoxybenzothiazol-2-yl)benzamide | Low | Methoxy substitution |

This table highlights how variations in chemical structure can lead to differing biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.